molecular formula C7H5F3O B056105 2,3,6-Trifluorobenzyl alcohol CAS No. 114152-19-1

2,3,6-Trifluorobenzyl alcohol

Cat. No. B056105
M. Wt: 162.11 g/mol
InChI Key: DWOWBLURUYIVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855292

Procedure details

To a solution of sodium boron hydride (51.6 g) in tetrahydrofuran (500 ml) is added dropwise a solution of 2,5,6-trifluorobenzoic acid (120 g) in tetrahydrofuran (200 ml) with stirring at below 10° C., and thereto is further added dropwise a solution of BF3 ·(C2H5)2O (232 ml) in tetrahydrofuran (500 ml) under ice cooling. The mixture is stirred at room temperature overnight. The reaction mixture is poured into ice water (1.5 liter) and is extracted with diethyl ether. The extract is dried over magnesium sulfate and the solvent is distilled off under reduced pressure to give 2,3,6-trifluorobenzyl alcohol (112.7 g), as pale yellow oil, b.p. 112° C. (30 mmHg).
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
BF3 ·(C2H5)2O
Quantity
232 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.[Na].[F:3][C:4]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[C:5]=1[C:6](O)=[O:7]>O1CCCC1>[F:14][C:9]1[C:10]([F:13])=[CH:11][CH:12]=[C:4]([F:3])[C:5]=1[CH2:6][OH:7] |f:0.1,^1:1|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
B.[Na]
Name
Quantity
120 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C=C1)F)F
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
BF3 ·(C2H5)2O
Quantity
232 mL
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring at below 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CO)C(=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 112.7 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.